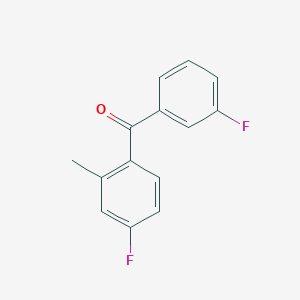

3,4'-Difluoro-2'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

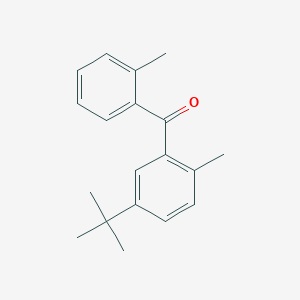

“3,4’-Difluoro-2’-methylbenzophenone” is a chemical compound that belongs to the category of benzoic acid derivatives. It has a molecular weight of 232.23 .

Molecular Structure Analysis

The IUPAC name for this compound is (4-fluoro-2-methylphenyl)(3-fluorophenyl)methanone . The InChI code for this compound is 1S/C14H10F2O/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical form of “3,4’-Difluoro-2’-methylbenzophenone” is a colorless oil . The molecular weight of the compound is 232.23 .Scientific Research Applications

Photophysical Behavior Characterization

- Photophysical Behavior of DFHBI Derivatives : The study of (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) derivatives revealed their weak fluorescence in liquid solvents, which is significantly enhanced when photoisomerization is impeded. These derivatives, when binding to the Spinach aptamer (a small RNA molecule), demonstrate a complex photophysical behavior highly sensitive to solvent-specific interactions and the pH of the medium (Santra et al., 2019).

Synthesis and Structure Analysis

Synthesis of Sesamol p-Perfluorononenebenzonate : Research into the synthesis of 3,4-Methylenedioxyphenol p-perfluorononenebenzonate from p-perfluorononenebenzoyl chloride and 3,4-methylenedioxy-phenol explores the effects of catalysts, reaction temperature, time, and the ratio of reactants on esterification, providing insights into the compound's synthesis and characterization (Zhao Li-jun, 2012).

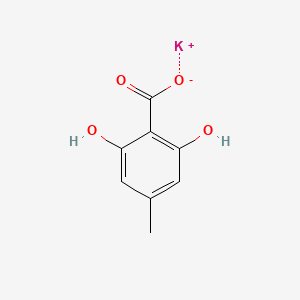

Synthesis and Crystal Structure of Diflunisal Carboxamides : A study on diflunisal carboxamides, synthesized from diflunisal via amidation and esterification, showcases their crystal structure and molecular packing stabilized by intermolecular hydrogen bonds. This offers a structural insight into these compounds and their potential applications (Guang-xiang Zhong et al., 2010).

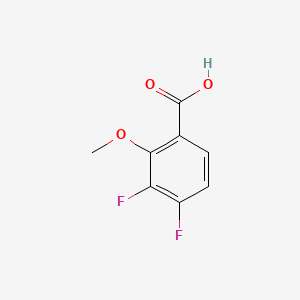

Synthesis of Laterally Methoxy Ester Liquid Crystals : The research on the synthesis of 3,4-Difluoro-2-methoxyphenol from 3,4-difluoro-2-methoxybromobenzene and its subsequent transformation into ester liquid crystal compounds provides insights into the structural confirmation and phase transition temperature measurements of liquid crystal compounds (Yang Zeng-jia, 2008).

Photoreactions and Optical Properties

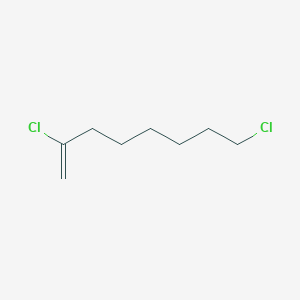

A Microfluidic Photoreactor's Performance : The use of a tailored microfluidic photoreactor (MFP) for light-driven reactions of 2-methylbenzophenones (2-MBPs) demonstrates improved yields and reaction rates. The research highlights the conversion of coumarins into 4-benzylated chromanones, bypassing their photo-dimerisation end-reaction (Mateos et al., 2018).

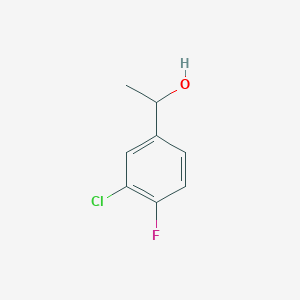

Optical Properties of Difluorophenylazophenyl Benzoates Liquid Crystal : A study on the orientation effect of two laterally fluorine atoms on the optical properties of difluoro substituted-4-(2'-(or 3'-) fluorophenylazo)-2-(or3-) fluoro phenyl-4″-dodecyloxybenzoates thermotropic liquid crystals explores their absorption, transmission, phase transition temperature, and refractive indices. This research provides valuable information on the impact of fluorine orientation on the optical properties of these liquid crystals (A. A. Zaki et al., 2018).

properties

IUPAC Name |

(4-fluoro-2-methylphenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGYDOYTFVLEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641444 |

Source

|

| Record name | (4-Fluoro-2-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Difluoro-2'-methylbenzophenone | |

CAS RN |

746651-91-2 |

Source

|

| Record name | (4-Fluoro-2-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.